![molecular formula C17H11N3O2S2 B403839 5-((4-Nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole CAS No. 309293-22-9](/img/structure/B403839.png)

5-((4-Nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

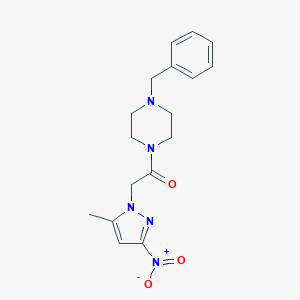

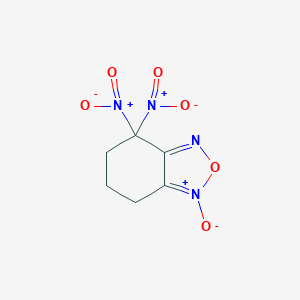

“5-((4-Nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole” is a complex organic compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacological Applications

Imidazo[2,1-b]thiazoles and related compounds have been extensively investigated for their pharmacological properties. These compounds exhibit a wide array of biological activities, making them significant in the search for new therapeutic agents. For instance, derivatives of imidazo[2,1-b]thiazole have been reviewed for their extensive pharmacological activities developed between 2000-2018, highlighting their potential as therapeutic agents (Shareef et al., 2019). Similarly, thiazole derivatives have been recognized for their therapeutic versatility, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities (Leoni et al., 2014; Leoni et al., 2014).

Antibacterial and Antifungal Research

Thiazoles and their derivatives have been identified as potent antibacterial agents. Research indicates that these compounds show significant activity against various bacteria and pathogens, underlining their importance in the development of new antibacterial agents (Mohanty et al., 2021).

Antitumor Activity

Imidazole derivatives, including nitroimidazole and benzimidazole compounds, have been explored for their antitumor activities. These compounds are being investigated for potential anticancer applications, with some derivatives showing promising results in preclinical testing (Iradyan et al., 2009).

Agricultural Applications

Certain thiazole derivatives have found applications in agriculture as fungicides and herbicides, highlighting the chemical versatility and utility of this class of compounds in various domains outside of medicinal chemistry (Rosales-Hernández et al., 2022).

Chemical Synthesis and Material Science

In material science, the structural elements of thiazoles and imidazoles are incorporated into novel materials for optoelectronic applications, demonstrating the role of these heterocycles in the development of advanced materials with specific electronic and photophysical properties (Lipunova et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Thiazole derivatives have been the focus of medicinal chemists due to their wide range of biological activities and potential as therapeutic agents . Future research may focus on designing and developing new thiazole derivatives, including “5-((4-Nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole”, for various pathological conditions.

Wirkmechanismus

Target of Action

Thiazole derivatives, which include imidazo[2,1-b]thiazoles, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biological pathways due to their diverse biological activities .

Pharmacokinetics

The compound was designed and its admet properties were predicted in silico .

Result of Action

One of the most active benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, carrying a 4-nitro phenyl moiety, displayed significant activity against mycobacterium tuberculosis .

Biochemische Analyse

Biochemical Properties

5-((4-Nitrophenyl)thio)-6-phenylimidazo[2,1-b]thiazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as pantothenate synthetase, which is crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis . The interaction between this compound and pantothenate synthetase involves binding to the active site of the enzyme, thereby inhibiting its activity and disrupting the metabolic processes of the bacteria .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . Additionally, this compound has shown selective toxicity towards Mycobacterium tuberculosis, making it a potential candidate for anti-tubercular therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of pantothenate synthetase, inhibiting its enzymatic activity . The inhibition of this enzyme leads to a decrease in the production of coenzyme A, which is essential for various metabolic processes in Mycobacterium tuberculosis . Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound maintains its biological activity over extended periods, with no significant loss of efficacy . Prolonged exposure to the compound can lead to adaptive resistance in certain bacterial strains .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antimicrobial and anticancer activities with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is relatively narrow, necessitating careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as pantothenate synthetase . The inhibition of this enzyme disrupts the biosynthesis of coenzyme A, leading to alterations in metabolic flux and metabolite levels . Additionally, the compound has been shown to affect the metabolism of cancer cells by inhibiting key metabolic enzymes and pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, enhancing its efficacy . The localization of this compound within mitochondria has been associated with its pro-apoptotic effects in cancer cells .

Eigenschaften

IUPAC Name |

5-(4-nitrophenyl)sulfanyl-6-phenylimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2S2/c21-20(22)13-6-8-14(9-7-13)24-16-15(12-4-2-1-3-5-12)18-17-19(16)10-11-23-17/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJHTTXQQNZBPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)SC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B403756.png)

![1-[2-(Methylamino)ethoxy]-3-(phenylsulfanyl)-2-propanol](/img/structure/B403758.png)

![4-[(2-Ethoxy-2-oxoethyl)amino]-2-(4-isopropoxyphenyl)-4-oxobutanoic acid](/img/structure/B403761.png)

![6-Bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B403763.png)

![Methyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B403767.png)

![4-bromo-N-[2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B403769.png)

![[5-(4-Chloro-3-nitro-phenyl)-furan-2-ylmethylene]-[1,2,4]triazol-4-yl-amine](/img/structure/B403775.png)

![4H,8H-[1,2,5]oxadiazolo[3,4-f][2,1,3]benzoxadiazole-4,8-dione](/img/structure/B403778.png)